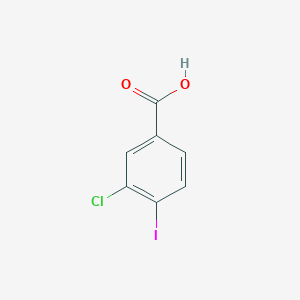

3-Chloro-4-iodobenzoic acid

Overview

Description

3-Chloro-4-iodobenzoic acid is a compound with the molecular formula C7H4ClIO2 and a molecular weight of 282.46 . It is a solid substance and its IUPAC name is 3-chloro-4-iodobenzoic acid .

Molecular Structure Analysis

The InChI code for 3-Chloro-4-iodobenzoic acid is 1S/C7H4ClIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors .Physical And Chemical Properties Analysis

3-Chloro-4-iodobenzoic acid has a molecular weight of 282.46 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . The compound has a topological polar surface area of 37.3 Ų .Scientific Research Applications

Thermodynamic Properties

A study on the isomers of iodobenzoic acid, including 3-iodobenzoic acid, highlights their thermodynamic properties. This research conducted sublimation calorimetry, drop calorimetry, and thermal analysis to understand the sublimation enthalpy and vapor pressures of these compounds (Tan & Sabbah, 1994).

Crystal Structures in Complexes

In the realm of crystallography, 3-chloro-4-iodobenzoic acid plays a role in forming complex structures. For instance, research on mixed-ligand binuclear Zn(II) complexes with iodobenzoic acid and chloropyridine reveals specific noncovalent interactions and the formation of neutral complexes (Bondarenko & Adonin, 2021).

In Molecular Complexes

Studies on rare-earth p-iodobenzoic acid complexes demonstrate the synthesis and structural characterization of these compounds. This research indicates significant halogen- and π-based supramolecular interactions within these complexes (Ridenour, Carter, & Cahill, 2017).

Chemical Synthesis

The role of iodobenzoic acid in chemical synthesis is evident from studies such as the α-hydroxylation of ketones using o-iodosylbenzoic acid. This process highlights the efficiency and solubility advantages of using iodobenzoic acid derivatives in organic synthesis (Moriarty & Hou, 1984).

Biodegradation Studies

Research into the biodegradation of halobenzoic acids, including iodobenzoic acids, provides insight into environmental and wastewater treatment processes. These studies explore the microbial degradation pathways and environmental fate of these compounds (Santos, New, & Kingswood, 1999).

Radioiodination of Proteins

3-Chloro-4-iodobenzoic acid finds application in biochemistry, such as in the radioiodination of proteins. This process is critical for various biochemical and medical research applications (Vaidyanathan, Affleck, & Zalutsky, 1997).

Safety and Hazards

3-Chloro-4-iodobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It’s known that halogenated benzoic acids, such as 3-chloro-4-iodobenzoic acid, often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that halogenated benzoic acids can participate in various chemical reactions, such as free radical reactions, nucleophilic substitutions, and oxidations . These reactions can lead to changes in the targets they interact with.

Biochemical Pathways

Halogenated benzoic acids are known to participate in various chemical reactions, which can potentially affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological molecules .

Result of Action

Given its potential to participate in various chemical reactions, it can be inferred that it may cause changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-iodobenzoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

properties

IUPAC Name |

3-chloro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKNSLUWERDCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310825 | |

| Record name | 3-Chloro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-iodobenzoic acid | |

CAS RN |

58123-72-1 | |

| Record name | 3-Chloro-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58123-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1370132.png)